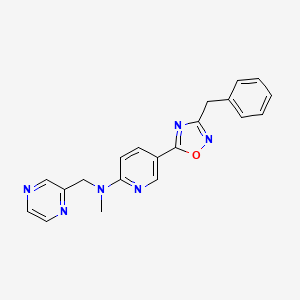![molecular formula C17H14ClN3O2 B5148195 N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)
N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide, commonly known as CMOA, is a newly synthesized compound with potential applications in scientific research.
作用機序
The mechanism of action of CMOA involves the modulation of GABA-A receptor activity. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of GABA on neuronal activity. CMOA binds to a specific site on the receptor, enhancing its affinity for GABA and increasing the frequency of chloride ion channel opening. This results in an increased inhibitory effect of GABA, leading to a decrease in neuronal excitability and the subsequent anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
CMOA has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic properties, it has been found to have sedative and muscle relaxant effects in animal models. CMOA has also been shown to have a low toxicity profile, indicating its potential for use in clinical settings.
実験室実験の利点と制限
One advantage of using CMOA in lab experiments is its high affinity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its suitability for in vivo experiments.
将来の方向性
There are several future directions for research on CMOA. One area of interest is the development of new drugs based on CMOA for the treatment of epilepsy and anxiety disorders. Another direction is the investigation of the potential of CMOA as a tool for studying the role of GABA-A receptors in various neurological and psychiatric conditions. Additionally, further research is needed to determine the pharmacokinetics and pharmacodynamics of CMOA, as well as its safety profile in humans.
Conclusion:
In conclusion, CMOA is a newly synthesized compound with potential applications in scientific research. Its high affinity for the GABA-A receptor and anticonvulsant and anxiolytic properties make it a promising candidate for the development of new drugs for the treatment of epilepsy and anxiety disorders. Further research is needed to determine its pharmacokinetics and pharmacodynamics, as well as its safety profile in humans.
合成法
The synthesis of CMOA involves a series of chemical reactions, including the condensation of 2-chlorobenzoyl chloride with 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride, and the subsequent acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by recrystallization.
科学的研究の応用
CMOA has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the GABA-A receptor, which is involved in the regulation of neuronal excitability in the central nervous system. CMOA has also been found to exhibit anticonvulsant and anxiolytic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and anxiety disorders.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-8-12(9-7-11)17-20-15(21-23-17)10-16(22)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAVSHFBQINKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148116.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B5148130.png)

![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5148146.png)
![2-chloro-3-{[4-(dimethylamino)phenyl]amino}naphthoquinone](/img/structure/B5148154.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)
![9-{2-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5148165.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)

![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)

![1-(2-fluorophenyl)-4-({3-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B5148208.png)
![{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5148213.png)